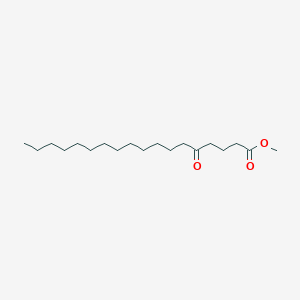

Methyl 5-oxooctadecanoate

CAS No.: 2380-20-3

Cat. No.: VC3845017

Molecular Formula: C19H36O3

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2380-20-3 |

|---|---|

| Molecular Formula | C19H36O3 |

| Molecular Weight | 312.5 g/mol |

| IUPAC Name | methyl 5-oxooctadecanoate |

| Standard InChI | InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19(21)22-2/h3-17H2,1-2H3 |

| Standard InChI Key | BVRPGVKJUHZXTH-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCC(=O)CCCC(=O)OC |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)CCCC(=O)OC |

Introduction

Chemical Identity and Physicochemical Properties

Methyl 5-oxooctadecanoate is formally identified as the methyl ester of 5-oxooctadecanoic acid. Its molecular formula is C₁₉H₃₆O₃, with a molecular weight of 312.487 g/mol . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 0.911 g/cm³ | |

| Boiling Point | 404.6°C at 760 mmHg | |

| Melting Point | 58–60°C (lit.) | |

| Flash Point | >230°F | |

| Vapor Pressure | 9.31 × 10⁻⁷ mmHg at 25°C | |

| LogP (Octanol-Water) | 5.599 |

The compound’s ketone group at C5 introduces polarity to the otherwise hydrophobic alkyl chain, enabling participation in hydrogen bonding and nucleophilic addition reactions. Its crystalline solid state at room temperature and low vapor pressure suggest stability under standard storage conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl 5-oxooctadecanoate is typically synthesized via esterification of 5-oxooctadecanoic acid with methanol under acidic catalysis. Alternative routes involve oxidative cleavage of unsaturated precursors or microwave-assisted reactions to enhance yield and purity . A notable method from Wu et al. (2013) reports:

-

Substrate Preparation: 5-Hydroxyoctadecanoic acid is oxidized to the ketone using pyridinium chlorochromate (PCC).

-

Esterification: The resulting 5-oxooctadecanoic acid reacts with methanol in the presence of H₂SO₄, yielding the methyl ester in ~70% purity after silica gel chromatography .

Industrial-Scale Production

Industrial protocols optimize cost and efficiency through:

-

Continuous-Flow Reactors: Minimizing side reactions and improving heat management.

-

Catalytic Esterification: Using immobilized lipases for greener synthesis .

-

Crystallization-Based Purification: Achieving >95% purity for pharmaceutical-grade material .

Applications in Organic Synthesis

Methyl 5-oxooctadecanoate’s ketone and ester functionalities make it a valuable precursor for:

Cyclic System Construction

The compound is instrumental in synthesizing 7- to 9-membered monocyclic, bicyclic, and tricyclic frameworks . For example:

-

Macrocyclization: Intramolecular aldol condensation forms medium-sized rings, critical in natural product synthesis.

-

Cross-Metathesis: Olefin metathesis with Grubbs catalysts generates functionalized cycloalkanes .

Functional Group Transformations

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Methyl 5-hydroxyoctadecanoate |

| Oxidation | KMnO₄, CrO₃ | 5-Oxooctadecanedioic acid |

| Nucleophilic Addn | RMgX, RLi | Tertiary alcohols |

These transformations enable access to diverse lipid derivatives for polymer science and drug discovery .

Environmental and Regulatory Considerations

Environmental Persistence

Comparison with Structural Isomers

The 5-oxo isomer’s higher melting point reflects stronger intermolecular forces due to ketone positioning, while its synthetic accessibility matches shorter-chain analogs .

Future Research Directions

-

Biological Screening: Systematic evaluation of anticancer, anti-inflammatory, and antimicrobial activities.

-

Green Chemistry: Developing enzymatic or photocatalytic synthesis routes.

-

Material Science: Exploiting its amphiphilicity for surfactant or lubricant design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume